beta AET
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Overview
Description
Beta-androstenetriol, commonly known as beta AET, is a metabolite of dehydroepiandrosterone (DHEA). It is known for its significant health benefits, including anti-inflammatory and immune-stimulating properties. Beta-androstenetriol has been studied for its potential to combat environmental insults and regulate host resistance to infections and malignancies .
Preparation Methods
Beta-androstenetriol can be synthesized through various methods. One common approach involves the enzymatic preparation method using 3 beta-acyloxy-androstane-3,5-diene-17-ketone as a raw material. This process involves the tandem catalysis of esterase and carbonyl reductase, coupled with coenzyme regeneration . Another method involves the esterification reaction using isopropenyl acetate as the reagent .
Chemical Reactions Analysis
Beta-androstenetriol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include esterase, carbonyl reductase, and isopropenyl acetate. The major products formed from these reactions include 3 beta-hydroxy-androstane-5-ene-17-ketone and other related compounds .
Scientific Research Applications
Beta-androstenetriol has a wide range of scientific research applications. In chemistry, it is used to study the effects of DHEA metabolites on various biological processes. In biology and medicine, beta-androstenetriol is known for its anti-catabolic and fat-loss properties. It helps prevent muscle breakdown during intense workouts or calorie deficits and supports overall fitness goals . Additionally, beta-androstenetriol has been shown to enhance immune function, reduce stress, and have anti-inflammatory properties .
Mechanism of Action
The mechanism of action of beta-androstenetriol involves the inhibition of the enzyme 11 beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the production of cortisol from cortisone. By inhibiting this enzyme, beta-androstenetriol reduces cortisol levels, leading to decreased stress, improved immune function, and prevention of muscle loss . The molecular targets and pathways involved include the regulation of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) .
Comparison with Similar Compounds
Beta-androstenetriol is often compared to 7-keto-dehydroepiandrosterone (7-KETO DHEA), another DHEA metabolite. Both compounds are known for their fat-loss and anti-catabolic properties. beta-androstenetriol is considered to provide superior results in terms of fat reduction and muscle preservation . Other similar compounds include dehydroepiandrosterone (DHEA) and its various metabolites, which share some of the health benefits but differ in their specific mechanisms of action and effectiveness .
Properties
IUPAC Name |
10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVZKEVBDIDVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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